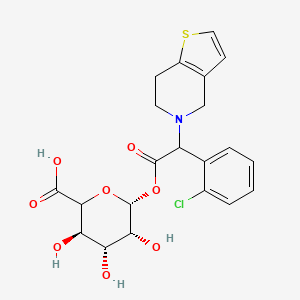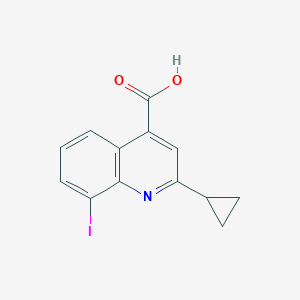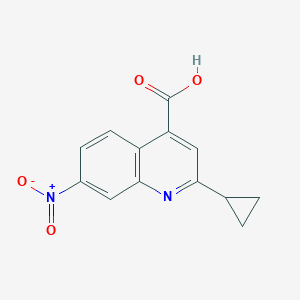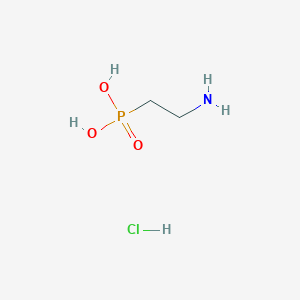
Clopidogrel Acyl-beta-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clopidogrel Acyl-beta-D-glucuronide is a metabolite of the antiplatelet drug clopidogrel. This compound is formed through the glucuronidation process, where clopidogrel is conjugated with glucuronic acid. It plays a significant role in the pharmacokinetics and pharmacodynamics of clopidogrel, particularly in its interaction with cytochrome P450 enzymes .
准备方法
Synthetic Routes and Reaction Conditions
Clopidogrel Acyl-beta-D-glucuronide is synthesized through the glucuronidation of clopidogrel carboxylic acid. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT2B7, UGT2B4, and UGT2B17 . The reaction conditions typically involve the use of human liver and intestine microsomes, along with UDP-glucuronic acid as a co-substrate .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic reactions using recombinant UGT enzymes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
Clopidogrel Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学研究应用
Clopidogrel Acyl-beta-D-glucuronide has several scientific research applications:
Chemistry: It is used to study the glucuronidation process and the role of UGT enzymes in drug metabolism.
Medicine: It is crucial in pharmacokinetic studies to understand the metabolism and excretion of clopidogrel.
Industry: It is used in the development of new antiplatelet drugs and in the optimization of drug formulations.
作用机制
Clopidogrel Acyl-beta-D-glucuronide exerts its effects by inhibiting the cytochrome P450 enzyme CYP2C8. This inhibition is time-dependent and involves the formation of a covalent bond between the glucuronide and the enzyme . The molecular targets include the active site of CYP2C8, where the glucuronide conjugate binds and inactivates the enzyme .
相似化合物的比较
Similar Compounds
Gemfibrozil 1-O-glucuronide: Another glucuronide conjugate that inhibits CYP2C8.
Cerivastatin glucuronide: A glucuronide metabolite of cerivastatin that also inhibits CYP2C8.
Uniqueness
Clopidogrel Acyl-beta-D-glucuronide is unique in its strong time-dependent inhibition of CYP2C8, which is more potent compared to other similar compounds like gemfibrozil 1-O-glucuronide and cerivastatin glucuronide . This makes it a significant compound in drug-drug interaction studies and in understanding the metabolism of clopidogrel .
属性
分子式 |
C21H22ClNO8S |
|---|---|
分子量 |
483.9 g/mol |
IUPAC 名称 |
(3R,4R,5R,6R)-6-[2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22ClNO8S/c22-12-4-2-1-3-11(12)14(23-7-5-13-10(9-23)6-8-32-13)20(29)31-21-17(26)15(24)16(25)18(30-21)19(27)28/h1-4,6,8,14-18,21,24-26H,5,7,9H2,(H,27,28)/t14?,15-,16-,17-,18?,21-/m1/s1 |
InChI 键 |
TUBQAJBXTWIXFX-JEAPLRIDSA-N |
手性 SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O[C@@H]4[C@@H]([C@@H]([C@H](C(O4)C(=O)O)O)O)O |
规范 SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13710500.png)





![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13710525.png)



![(1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13710554.png)

